molecular formula C5H7ClN4O B2853317 1-(2-Chloroethyl)triazole-4-carboxamide CAS No. 1823253-96-8

1-(2-Chloroethyl)triazole-4-carboxamide

Cat. No. B2853317
CAS RN: 1823253-96-8
M. Wt: 174.59
InChI Key: QHFYUPWTDPWTLH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)triazole-4-carboxamide is a compound that belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)triazole-4-carboxamide and similar compounds has been reported in the literature . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A facile, effective, and ecofriendly simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst leading to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) has been reported .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)triazole-4-carboxamide has been characterized by 1H NMR and 13C NMR spectroscopy . The reaction products were isolated in 79–85% yields . To unambiguously establish the structure of the obtained compounds, X-ray diffraction analysis was carried out .


Chemical Reactions Analysis

The chemical reactions of 1-(2-Chloroethyl)triazole-4-carboxamide involve the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

“1-(2-Chloroethyl)triazole-4-carboxamide” derivatives have been explored for their potential as c-Met inhibitors . c-Met is a protein kinase implicated in various forms of cancer, and its inhibition can be a valuable approach in targeted cancer therapy. The compound’s structural similarity to clinical candidates like Savolitinib, which are known for potent c-Met inhibition, makes it a promising scaffold for developing new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, derivatives of this compound have shown activity as GABA A allosteric modulators . This application is significant because GABA A receptors are a subclass of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can help in the treatment of neurological disorders such as epilepsy .

Polymer Chemistry: Solar Cell Components

The triazole ring, a part of the “1-(2-Chloroethyl)triazole-4-carboxamide” structure, has been incorporated into polymers used in solar cells. These polymers help in creating more efficient energy conversion materials, which is crucial for advancing solar technology .

Fluorescent Probes

Triazole derivatives, including “1-(2-Chloroethyl)triazole-4-carboxamide”, can be used to create fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying the behavior of molecules in complex environments through fluorescence .

Anticancer Activity: Non-Small Cell Lung Cancer

Research has indicated that certain derivatives of “1-(2-Chloroethyl)triazole-4-carboxamide” exhibit growth inhibition in non-small cell lung cancer cell lines. This suggests a potential application in developing therapeutic agents for this type of cancer .

Anticancer Activity: Leukemia

Similarly, some derivatives have shown effectiveness against different leukemia cell lines. This expands the compound’s potential use in creating treatments for various forms of leukemia, which is a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells .

Safety and Hazards

While specific safety and hazards information for 1-(2-Chloroethyl)triazole-4-carboxamide is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazoles are becoming potential drug candidates for the scientific community . The therapeutic importance of triazole derivatives has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-(2-chloroethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFYUPWTDPWTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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